molecular formula C20H25N3O3S B2449833 N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide CAS No. 1234921-16-4

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide

Cat. No.: B2449833
CAS No.: 1234921-16-4
M. Wt: 387.5
InChI Key: FVJPEEIYXLHYOQ-UHFFFAOYSA-N
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Description

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a methoxyphenyl group, a thiophenylmethyl group, and a piperidinylmethyl group, all connected through an oxalamide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide typically involves multi-step organic reactions. One common method starts with the preparation of the intermediate compounds, which are then coupled through amide bond formation. The reaction conditions often include the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the oxalamide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of automated synthesis equipment, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The oxalamide bond can be reduced under specific conditions to yield amines.

    Substitution: The thiophenylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group can yield quinones, while reduction of the oxalamide bond can produce primary amines.

Scientific Research Applications

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N1-(2-methoxyphenyl)-N2-(piperidin-4-ylmethyl)oxalamide
  • N1-(2-methoxyphenyl)-N2-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
  • N1-(2-methoxyphenyl)-N2-((1-(furan-3-ylmethyl)piperidin-4-yl)methyl)oxalamide

Uniqueness

N'-(2-methoxyphenyl)-N-({1-[(thiophen-3-yl)methyl]piperidin-4-yl}methyl)ethanediamide stands out due to the presence of the thiophen-3-ylmethyl group, which imparts unique electronic and steric properties. This can influence the compound’s reactivity and interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

N'-(2-methoxyphenyl)-N-[[1-(thiophen-3-ylmethyl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O3S/c1-26-18-5-3-2-4-17(18)22-20(25)19(24)21-12-15-6-9-23(10-7-15)13-16-8-11-27-14-16/h2-5,8,11,14-15H,6-7,9-10,12-13H2,1H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVJPEEIYXLHYOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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